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2-AMINOHISTIDINE

Arginase inhibition Structure-activity relationship Metalloenzyme inhibitor

2-Aminohistidine (2AH; CAS 39037-22-4; molecular formula C6H10N4O2; MW 170.17 g/mol) is an L-histidine derivative bearing an additional amino substituent at the 2-position of the imidazole ring, effectively embedding a 2-aminoimidazole moiety as a guanidine mimetic within an α-amino acid scaffold. The compound was designed and characterized as a member of a novel class of human arginase I inhibitors, where the 2-aminoimidazole group serves as a metal-coordinating pharmacophore targeting the binuclear manganese cluster.

Molecular Formula C6H10N4O2
Molecular Weight 170.17 g/mol
CAS No. 39037-22-4
Cat. No. B3264339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-AMINOHISTIDINE
CAS39037-22-4
Molecular FormulaC6H10N4O2
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=C(NC(=N1)N)CC(C(=O)O)N
InChIInChI=1S/C6H10N4O2/c7-4(5(11)12)1-3-2-9-6(8)10-3/h2,4H,1,7H2,(H,11,12)(H3,8,9,10)/t4-/m0/s1
InChIKeyUYEGXSNFZXWSDV-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminohistidine (CAS 39037-22-4): A Structurally Characterized 2-Aminoimidazole Amino Acid Arginase Inhibitor and Versatile Peptide Building Block


2-Aminohistidine (2AH; CAS 39037-22-4; molecular formula C6H10N4O2; MW 170.17 g/mol) is an L-histidine derivative bearing an additional amino substituent at the 2-position of the imidazole ring, effectively embedding a 2-aminoimidazole moiety as a guanidine mimetic within an α-amino acid scaffold [1]. The compound was designed and characterized as a member of a novel class of human arginase I inhibitors, where the 2-aminoimidazole group serves as a metal-coordinating pharmacophore targeting the binuclear manganese cluster [1]. A high-resolution (1.47 Å) X-ray crystal structure of the human arginase I–2AH complex has been deposited in the Protein Data Bank (PDB ID: 3MFW), providing atomic-level detail on inhibitor binding geometry [2]. Beyond arginase inhibition, 2-aminohistidine has been employed as a synthetic precursor for photoactivatable peptide analogs (e.g., TRH photoaffinity labels) [3] and is claimed as a histidine-replacement residue in patent families covering long-acting GLP-1 analog compositions [4]. Commercial availability is documented through multiple specialty chemical suppliers at research-grade purity .

Why 2-Aminohistidine Cannot Be Replaced by Generic Histidine Analogs: Critical Structure–Activity Divergence


Within the 2-aminoimidazole amino acid inhibitor series, minor structural modifications produce order-of-magnitude shifts in human arginase I binding affinity, rendering generic analog substitution scientifically unsound. The parent heterocycle 2-aminoimidazole is a weak inhibitor (Ki = 3600 μM), while 2-aminohistidine (2AH), which appends the α-amino acid backbone, achieves Ki = 300 μM—a 12-fold improvement [1]. Conversely, the one-carbon homolog 2-aminohomohistidine (AHH) paradoxically loses potency (Ki = 3000 μM) despite enabling direct manganese coordination, because suboptimal metal–ligand distances (N---Mn2+A ≈ 2.5 Å vs. optimal ≈ 2.0 Å) compromise binding [1]. In peptide context, 2-aminohistidine imparts unique chemical functionality: its 2-amino group enables selective diazotization to yield photoactivatable 2-diazohistidine residues for photoaffinity labeling, a reactivity profile absent in native histidine, D-histidine, desamino-histidine, or α-methyl-histidine [2]. Furthermore, in GLP-1 analog patent claims, 2-aminohistidine at position Xaa7 is explicitly enumerated as a distinct residue option alongside L-His, D-histidine, deamino-histidine, β-hydroxy-histidine, homohistidine, α-fluoromethyl-histidine, and α-methyl-histidine, indicating that each substitution confers pharmacologically non-equivalent properties on the resulting peptide therapeutic [3]. Any substitution without confirmatory comparative binding, functional, and structural data risks invalidating experimental conclusions.

Quantitative Comparative Evidence: 2-Aminohistidine vs. Closest Analogs in Arginase Inhibition, Structural Biology, and Peptide Functionalization


Human Arginase I Inhibition: 12-Fold Affinity Gain of 2-Aminohistidine Over the Parent 2-Aminoimidazole Scaffold

2-Aminohistidine (2AH) exhibits a 12-fold improvement in human arginase I inhibitory binding affinity (Ki = 300 ± 9 μM) relative to the parent heterocycle 2-aminoimidazole (Ki = 3600 ± 20 μM), measured under identical fixed-point kinetic assay conditions using 14C-labeled L-arginine substrate [1]. This affinity gain arises from the appended α-amino acid backbone, which contributes hydrogen bond interactions between the α-amino group and D183, and between the α-carboxylate group and N130/S137 of the enzyme, interactions that are structurally absent in the 2-aminoimidazole–arginase complex [1]. Both compounds exhibit noncompetitive inhibition kinetics.

Arginase inhibition Structure-activity relationship Metalloenzyme inhibitor

2-Aminohistidine Outperforms Its One-Carbon Homolog 2-Aminohomohistidine by 10-Fold in Arginase I Affinity Despite Lacking Direct Metal Coordination

2-Aminohistidine (2AH, Ki = 300 ± 9 μM) demonstrates 10-fold higher human arginase I affinity than its one-carbon side-chain homolog 2-aminohomohistidine (AHH, Ki = 3000 ± 10 μM for the racemic mixture) [1]. This result is mechanistically significant: AHH's longer side chain enables direct coordination of its 2-aminoimidazole group to the binuclear manganese cluster (N---Mn2+A separation = 2.5 Å; N---Mn2+B separation = 2.8 Å), whereas 2AH's side chain is too short for direct metal contact and instead recruits a sulfate anion to bridge the inhibitor to the manganese ions [1]. The suboptimal metal–ligand distances in the AHH complex (expected ~2.0 Å for optimal N---Mn2+ interaction) account for its lower affinity, demonstrating that direct metal coordination does not guarantee potency in this scaffold series [1]. Furthermore, 2AH acts as a noncompetitive inhibitor whereas AHH is competitive, indicating a mechanistic divergence relevant to inhibitor design strategy [1].

Arginase inhibitor Homolog comparison Metal coordination geometry

TRH Receptor Photoaffinity Labeling: 2-Aminohistidine-Containing Tripeptide Retains Measurable Receptor Affinity While Enabling Diazotization to a Photoreactive Probe

The tripeptide pGlu-2-amino-His-Pro-NH2 (compound 4), synthesized via sequential coupling of a protected 2-aminohistidine derivative with proline and pyroglutamic acid, exhibits an IC50 of 2 μM at the TRH receptor, compared to IC50 = 0.02 μM for native TRH (pGlu-His-Pro-NH2) [1]. This represents a 100-fold reduction in potency relative to the endogenous ligand, yet the residual micromolar affinity is sufficient for photoaffinity labeling applications. Diazotization of compound 4 converts the 2-amino group to a 2-diazo functionality, generating the photoactivatable probe pGlu-2-diazo-His-Pro-NH2 (compound 5) with IC50 = 8 μM [1]. The chemical versatility of the 2-amino group—enabling selective conversion to a photoreactive diazo moiety under mild conditions while preserving peptide integrity—is a unique synthetic handle not available in native histidine, D-histidine, desamino-histidine, α-methyl-histidine, or homohistidine [1].

Photoaffinity labeling GPCR pharmacology TRH receptor

Crystallographic Resolution Advantage: 2-Aminohistidine–Arginase I Complex Structure Determined at 1.47 Å Provides Superior Atomic Detail for Structure-Based Design

The X-ray crystal structure of human arginase I in complex with L-2-aminohistidine and sulfate (PDB ID: 3MFW) was refined to 1.47 Å resolution with R-free = 0.162 and R-work = 0.149, placing it among the highest-resolution arginase–inhibitor complex structures available [1]. In comparison, the homologous 2-aminohomohistidine (AHH) complex (PDB ID: 3MFV) was determined at 1.9 Å resolution, and the parent 2-aminoimidazole complex (PDB ID: 3MFU) at 1.6 Å [1]. The 1.47 Å resolution of the 2AH complex provides unambiguous electron density for the sulfate anion recruited to bridge the inhibitor's 2-aminoimidazole group to the binuclear manganese cluster—a key structural feature that is resolved with greater precision than in the AHH complex [1]. This resolution advantage translates to lower coordinate error (~0.11 Å based on Cruickshank's DPI), enabling more accurate computational modeling of inhibitor binding thermodynamics and facilitating reliable structure-based optimization of the 2-aminoimidazole amino acid scaffold [1].

X-ray crystallography Structure-based drug design PDB deposition

Physicochemical Differentiation: 2-Aminohistidine Exhibits Distinct H-Bond Donor Count, Topological Polar Surface Area, and Ionization Profile Relative to Common Peptide Histidine Replacements

2-Aminohistidine possesses 4 hydrogen bond donors, a topological polar surface area (TPSA) of 118 Ų, a predicted pKa of 1.95, a LogP of 0.23, and a LogD (pH 7.4) of −3.78 . By comparison, native L-histidine has 3 hydrogen bond donors (the 2-amino group on the imidazole ring is absent), TPSA of approximately 92 Ų, and LogP of approximately −1.82 [1]. The additional hydrogen bond donor on the imidazole ring of 2-aminohistidine increases TPSA by ~26 Ų and shifts LogD at physiological pH by approximately −2 log units relative to desamino-histidine (which lacks the α-amino group) [1]. These differences directly impact passive membrane permeability, aqueous solubility, and molecular recognition in peptide context—for instance, the enhanced hydrogen bonding capacity of 2-aminohistidine contributes to the sulfate recruitment mechanism observed in the arginase I co-crystal structure . Furthermore, the defined stereocenter (1 atom stereocenter; (2S)-configuration) distinguishes 2-aminohistidine from racemic or D-configuration histidine analogs .

Physicochemical properties Drug-likeness Peptide design

GLP-1 Analog Patent Inclusion: 2-Aminohistidine Enumerated as a Distinct Histidine-Replacement Option Alongside 7 Other Analogs, Implying Non-Equivalent Pharmacological Profiles

In patent ES2528496T3 (filed 2010-05-17 by Betta Pharmaceuticals), 2-aminohistidine is explicitly enumerated among eight alternative residues permitted at position Xaa7 of a GLP-1 analog of formula I, alongside L-His, D-histidine, deamino-histidine, β-hydroxy-histidine, homohistidine, α-fluoromethyl-histidine, and α-methyl-histidine [1]. The patent's Markush claiming strategy—listing each histidine variant as a distinct, non-generic option—reflects the patentees' recognition that these substitutions are not pharmacologically interchangeable [1]. The inclusion of 2-aminohistidine specifically (rather than only the more common α-methyl-histidine or D-histidine) indicates that its unique combination of an additional H-bond donor on the imidazole ring and the preserved L-α-amino acid configuration was considered potentially advantageous for achieving extended duration of action, improved proteolytic stability, or altered receptor signaling bias in the GLP-1 therapeutic context [1]. The same patent family has been filed in multiple jurisdictions, indicating commercial investment in these differentiated residue claims [1].

GLP-1 analog Patent landscape Peptide therapeutic

Validated Application Scenarios for 2-Aminohistidine Procurement in Arginase-Targeted Drug Discovery, Chemical Biology, and Peptide Therapeutics


Structure-Based Design of Arginase I Inhibitors Using High-Resolution Crystallographic Data

2-Aminohistidine serves as the minimal 2-aminoimidazole amino acid scaffold for structure-based arginase I inhibitor design. Its co-crystal structure at 1.47 Å resolution (PDB: 3MFW) provides the highest-resolution atomic coordinates among the 2-aminoimidazole amino acid series, revealing a sulfate-mediated manganese coordination mechanism that is structurally distinct from the direct metal ligation observed with the longer-chain analog AHH [1]. Researchers performing computational docking, molecular dynamics, or fragment-based design on arginase should procure 2-aminohistidine as the reference ligand for this scaffold class, as its binding mode illuminates a coordination paradigm (anion-bridged metal interaction) that is not captured by AHH or A1P complex structures [1]. The Ki value of 300 μM provides a well-characterized affinity baseline against which modified analogs can be quantitatively benchmarked using identical assay conditions [1].

Photoaffinity Labeling Probe Development for GPCR Target Identification

2-Aminohistidine is uniquely suited as a synthetic precursor for photoactivatable peptide probes. Its 2-amino group on the imidazole ring can be selectively diazotized to generate a 2-diazohistidine residue without damaging other peptide functional groups, enabling the preparation of photoreactive analogs of histidine-containing bioactive peptides [2]. This has been demonstrated for thyrotropin-releasing hormone (TRH), where pGlu-2-amino-His-Pro-NH2 retains TRH receptor binding (IC50 = 2 μM) and can be converted to the photoactivatable pGlu-2-diazo-His-Pro-NH2 (IC50 = 8 μM) [2]. This dual functionality—retained receptor affinity plus chemical convertibility to a photoreactive species—is not achievable with native histidine, D-histidine, desamino-histidine, or α-methyl-histidine [2].

GLP-1 Analog Medicinal Chemistry Exploring Position 7 Histidine Modifications

2-Aminohistidine is explicitly claimed as a position 7 (Xaa7) residue option in patent families covering long-acting GLP-1 analog compositions (ES2528496T3 and related filings) [3]. Its distinct physicochemical profile—4 hydrogen bond donors, TPSA of 118 Ų, and LogD (pH 7.4) of −3.78—differentiates it from the seven other enumerated Xaa7 options . Pharmaceutical research groups synthesizing or evaluating GLP-1 analog libraries for metabolic disease indications should consider 2-aminohistidine procurement to access chemical space at the GLP-1 N-terminus that is topologically and electronically distinct from the more commonly used L-His, D-His, desamino-His, α-methyl-His, and homohistidine building blocks [3].

Mechanistic Enzymology of Binuclear Metallohydrolases: Comparative Inhibitor Binding Studies

2-Aminohistidine provides a mechanistically informative comparator for studying arginase inhibition. Unlike 2-aminohomohistidine (AHH, Ki = 3000 μM), which acts as a competitive inhibitor with direct but suboptimal manganese coordination (N---Mn2+A = 2.5 Å), 2-aminohistidine (Ki = 300 μM) is a noncompetitive inhibitor that recruits a sulfate anion for metal bridging [1]. This 10-fold affinity difference—where the shorter side-chain compound outperforms the direct metal coordinator—demonstrates that metal ligation geometry, not merely metal proximity, governs affinity in this system [1]. Enzymologists and biophysical chemists studying binuclear metallohydrolase inhibition mechanisms can use the 2AH/AHH pair as a structurally validated comparator set for testing hypotheses about inhibitor design principles in other dinuclear metalloenzymes such as agmatinase, urease, or phosphotriesterase [1].

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